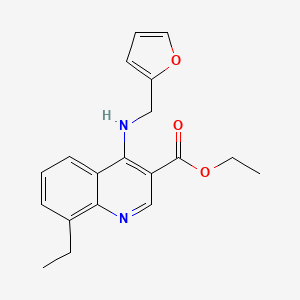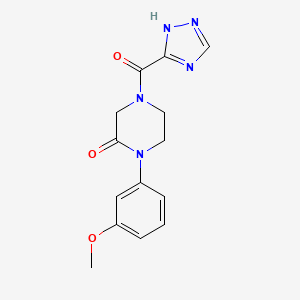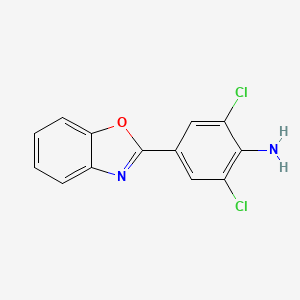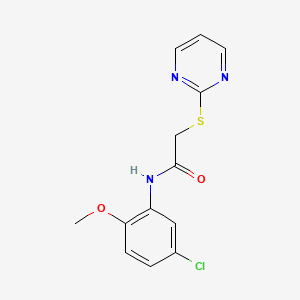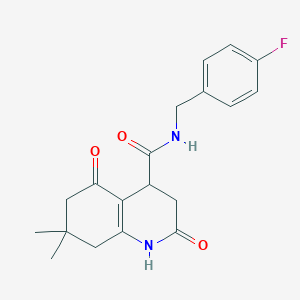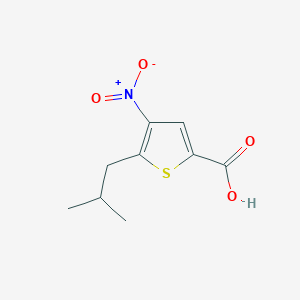
5-(2-Methylpropyl)-4-nitrothiophene-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(2-Methylpropyl)-4-nitrothiophene-2-carboxylic acid is an organic compound belonging to the thiophene family Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring This specific compound is characterized by the presence of a nitro group at the 4-position and a carboxylic acid group at the 2-position, along with a 2-methylpropyl substituent at the 5-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Methylpropyl)-4-nitrothiophene-2-carboxylic acid typically involves multi-step organic reactions. One common method starts with the nitration of thiophene to introduce the nitro group at the 4-position. This is followed by the introduction of the 2-methylpropyl group at the 5-position through a Friedel-Crafts alkylation reaction. Finally, the carboxylic acid group is introduced at the 2-position via a carboxylation reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for nitration and alkylation steps, as well as efficient purification techniques such as crystallization and chromatography to ensure high purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
5-(2-Methylpropyl)-4-nitrothiophene-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 5-(2-Methylpropyl)-4-aminothiophene-2-carboxylic acid.
Reduction: Formation of 5-(2-Methylpropyl)-4-nitrothiophene-2-methanol.
Substitution: Formation of various substituted thiophene derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
5-(2-Methylpropyl)-4-nitrothiophene-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex thiophene derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of advanced materials, such as conductive polymers and organic semiconductors.
Mecanismo De Acción
The mechanism of action of 5-(2-Methylpropyl)-4-nitrothiophene-2-carboxylic acid is largely dependent on its functional groups. The nitro group can participate in redox reactions, while the carboxylic acid group can form hydrogen bonds and ionic interactions. These interactions can influence the compound’s binding to molecular targets, such as enzymes or receptors, thereby modulating their activity.
Comparación Con Compuestos Similares
Similar Compounds
5-(2-Methylpropyl)-2-thiophenecarboxylic acid: Lacks the nitro group, resulting in different chemical reactivity and biological activity.
4-Nitrothiophene-2-carboxylic acid: Lacks the 2-methylpropyl group, affecting its solubility and interaction with biological targets.
5-(2-Methylpropyl)-4-aminothiophene-2-carboxylic acid:
Uniqueness
5-(2-Methylpropyl)-4-nitrothiophene-2-carboxylic acid is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of both a nitro group and a carboxylic acid group allows for versatile chemical modifications and interactions, making it a valuable compound for various research and industrial applications.
Propiedades
IUPAC Name |
5-(2-methylpropyl)-4-nitrothiophene-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO4S/c1-5(2)3-7-6(10(13)14)4-8(15-7)9(11)12/h4-5H,3H2,1-2H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIKHGYHJDVBUOD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=C(C=C(S1)C(=O)O)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-methyl-4-(3-{[4-(6-methyl-2-pyridinyl)-1-piperazinyl]carbonyl}phenyl)-2-butanol](/img/structure/B5547852.png)
![4-{[(5-PHENYL-1,3,4-OXADIAZOL-2-YL)SULFANYL]METHYL}-1,2-DIHYDROQUINOLIN-2-ONE](/img/structure/B5547856.png)

![[(3aS*,9bS*)-2-[(5-cyclopentyl-1,2,4-oxadiazol-3-yl)methyl]-7-methoxy-1,2,3,9b-tetrahydrochromeno[3,4-c]pyrrol-3a(4H)-yl]methanol](/img/structure/B5547875.png)
![5-({[(dimethylamino)(4-fluorophenyl)acetyl]amino}methyl)-N-methyl-2-furamide](/img/structure/B5547886.png)
![5-(1,5-dimethyl-1H-pyrazol-4-yl)-N-1,9-dioxaspiro[5.5]undec-4-ylisoxazole-3-carboxamide](/img/structure/B5547893.png)
![1,3,7-TRIMETHYL-8-({2-[5-METHYL-2-(PROPAN-2-YL)PHENOXY]ETHYL}AMINO)-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE](/img/structure/B5547899.png)
![8-(2-furyl)-2-methyl-3-phenyl-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one](/img/structure/B5547904.png)
![4-[4-(2,4-dimethylbenzoyl)-1-piperazinyl]-6-(4,5-dimethyl-1H-imidazol-1-yl)-2-methylpyrimidine](/img/structure/B5547905.png)
